molecular formula C14H20N2O3 B3169937 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid CAS No. 938348-99-3

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid

Cat. No.: B3169937
CAS No.: 938348-99-3
M. Wt: 264.32 g/mol
InChI Key: ZDFVKANPVGUALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid is a benzoic acid derivative featuring a piperazine ring substituted at the 4-position with a hydroxymethyl group. The hydroxyethyl group on the piperazine ring distinguishes it from other derivatives, influencing pharmacokinetic properties such as hydrophilicity and metabolic stability.

Properties

IUPAC Name

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-10-9-15-5-7-16(8-6-15)11-12-1-3-13(4-2-12)14(18)19/h1-4,17H,5-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFVKANPVGUALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with ethylene oxide to form 2-hydroxyethylpiperazine.

    Alkylation: The 2-hydroxyethylpiperazine is then alkylated with a suitable benzoic acid derivative, such as 4-chloromethylbenzoic acid, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-[4-(2-Carboxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid.

    Reduction: Formation of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzyl alcohol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Materials Science: It is utilized in the development of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyethyl group can form hydrogen bonds, enhancing the compound’s binding affinity. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the benzoic acid-piperazine scaffold, focusing on structural variations, physicochemical properties, and biological activity.

Substituents on the Piperazine Ring

  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid (CAS 106261-48-7) Structure: A methyl group replaces the hydroxyethyl substituent on the piperazine ring. Application: Commonly used as a building block in kinase inhibitor synthesis .
  • 4-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]benzoic Acid (CAS 889957-10-2)

    • Structure : A carbonyl group links the piperazine and benzoic acid moieties instead of a methylene bridge.
    • Properties : The carbonyl group introduces rigidity and may alter binding kinetics due to restricted rotation.
    • Synthetic Relevance : Used in peptidomimetics for probing ion-pair interactions in enzyme active sites .

Linker Modifications

  • Methyl 4-[2-(4-Phenethylpiperazino)-1-diazenyl]benzoate Structure: A diazenyl (-N=N-) linker connects the piperazine and benzoate groups. Properties: The diazenyl group introduces conjugation, affecting electronic properties and photostability. Likely prone to metabolic reduction in vivo .
  • 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate

    • Structure : A 2-fluorobenzoyl group and ketone-containing side chain modify the piperazine.
    • Properties : The fluorine atom enhances bioavailability through improved membrane permeability, while the ketone enables covalent interactions with nucleophilic residues .

Comparative Data Table

Compound Name (CAS) Molecular Formula Substituents on Piperazine Key Properties Biological Target Reference
4-[4-(2-Hydroxyethyl)-piperazin-1-ylmethyl]-benzoic acid (hypothetical) C14H20N2O3 2-Hydroxyethyl High solubility, hydrogen bonding Enzymes/Receptors
4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid (106261-48-7) C13H18N2O2 Methyl Lipophilic, BBB permeability Kinases
4-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]benzoic Acid (889957-10-2) C14H18N2O4 2-Hydroxyethyl, carbonyl Rigid scaffold, ion-pair interactions CDK2
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate C21H19F4N2O5 2-Fluorobenzoyl, ketone Fluorine-enhanced bioavailability Not specified

Biological Activity

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid, commonly referred to as HEPPBA, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of HEPPBA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H22N2O3
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 41595-34-0

HEPPBA is characterized by a piperazine ring substituted with a hydroxyethyl group and a benzoic acid moiety, which contributes to its biological activity.

Antimicrobial Properties

HEPPBA has shown promising antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential. The minimum inhibitory concentration (MIC) values for HEPPBA were found to be significantly lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option for bacterial infections .

Anticancer Activity

Research has indicated that HEPPBA exhibits anticancer properties through the induction of apoptosis in cancer cell lines. In vitro studies revealed that HEPPBA could inhibit cell proliferation in human cancer cells, including breast and colon cancer lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Neuroprotective Effects

HEPPBA has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the pathogenesis of diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast and colon cancer cells
NeuroprotectiveReduces oxidative stress and inflammation

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, HEPPBA was tested against Staphylococcus aureus and Escherichia coli. Results indicated that HEPPBA had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, outperforming several standard antibiotics .

Case Study 2: Cancer Cell Line Studies

A research team evaluated the effects of HEPPBA on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound demonstrated significant inhibition of cell growth with IC50 values of 15 µM for MCF-7 and 20 µM for HT-29 cells after 48 hours of treatment. Mechanistic studies revealed that HEPPBA activated caspase-3 and caspase-9, critical mediators of apoptosis .

Case Study 3: Neuroprotection in Animal Models

In vivo studies using mice models subjected to neurotoxic agents showed that administration of HEPPBA resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests. The compound's antioxidant properties were confirmed by decreased levels of malondialdehyde (MDA), a marker for oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.